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Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589216 Get Quote

For researchers, scientists, and drug development professionals seeking to enhance the

precision of their fluorescence in situ hybridization (FISH) assays, Locked Nucleic Acid (LNA)

probes offer a significant advantage in specificity over traditional DNA probes. This guide

provides a comprehensive comparison, supported by experimental data and detailed protocols,

to facilitate the informed adoption of LNA technology for robust and reliable in situ hybridization

results.

The superior performance of LNA probes stems from their unique conformational structure.

LNA nucleotides contain a methylene bridge that "locks" the ribose ring in an ideal

conformation for binding to complementary DNA or RNA strands. This modification increases

the thermal stability of the probe-target duplex, leading to enhanced specificity and the ability to

discriminate even single-nucleotide mismatches.[1][2][3]

Performance Comparison: LNA vs. DNA Probes
The enhanced binding affinity and thermal stability of LNA probes translate into tangible

improvements in FISH assay performance, most notably in signal intensity and specificity.
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Performance Metric LNA Probes
Traditional DNA
Probes

Key Advantages of
LNA Probes

Signal-to-Noise Ratio

Significantly higher,

especially under high

stringency conditions

(e.g., 60%

formamide).[4]

Lower, with signal

intensity decreasing

more rapidly with

increasing stringency.

[4]

Brighter signals and

lower background,

enabling clearer

visualization of target

molecules.

Melting Temperature

(Tm)

Increased Tm of the

probe-target duplex

(approx. 20°C higher

than DNA probes).[5]

Lower Tm, requiring

less stringent

hybridization

conditions.

Allows for higher

hybridization

temperatures, which

increases specificity

by reducing off-target

binding.

Single-Nucleotide

Mismatch

Discrimination

High capability to

distinguish between

perfectly matched and

single-mismatch

targets.[3][6][7] A

triplet of LNA residues

centered on the

mismatch generally

provides the largest

discriminatory power.

[3][7]

Limited ability to

discriminate single

mismatches, often

leading to false-

positive signals.

Crucial for

applications requiring

allele-specific

detection or

identification of point

mutations.

Fluorescence Intensity

Stronger fluorescence

intensities, with some

studies showing up to

a 22-fold increase

compared to DNA

probes.[6]

Weaker signal

intensity, which can be

a limiting factor for

detecting low-

abundance targets.

Enhanced sensitivity

for detecting targets

with low copy

numbers.
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To ensure the specificity of LNA probes for your target of interest, a series of validation

experiments are essential. The following protocol outlines the key steps for validating LNA

probe specificity in a FISH experiment.

I. In Silico Analysis and Probe Design
Target Sequence Selection: Identify a unique sequence within the target RNA or DNA.

Probe Design:

Design LNA-modified oligonucleotide probes, typically 20-25 nucleotides in length.[8]

Incorporate LNA bases strategically to maximize thermal stability and mismatch

discrimination. A common approach is to place LNA bases at every second or third

nucleotide.

Avoid stretches of more than four consecutive LNA bases to maintain probe flexibility.[8]

Keep the GC content between 30-60%.[8]

Perform a BLAST search against the relevant genome to identify potential off-target

binding sites.

II. Preparation of Biological Samples
Cell/Tissue Fixation: Fix samples (e.g., cell lines, tissue sections) using an appropriate

fixative such as 4% paraformaldehyde to preserve cellular morphology and nucleic acid

integrity.

Permeabilization: Treat fixed samples with a permeabilization agent (e.g., Triton X-100 or

proteinase K) to allow for probe penetration.

III. In Situ Hybridization
Hybridization Buffer Preparation: Prepare a hybridization buffer containing formamide

(typically 50-60% for high stringency), salts, and blocking reagents.

Probe Hybridization:
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Dilute the LNA probe in the hybridization buffer to the desired concentration.

Apply the probe solution to the prepared samples.

Denature the sample and probe by heating to a temperature above the Tm of the probe-

target duplex.

Incubate at the optimal hybridization temperature (typically 30°C below the predicted RNA

Tm) for a sufficient period (can be as short as 1 hour with LNA probes) to allow for probe-

target annealing.[8][9]

Post-Hybridization Washes: Perform a series of washes with increasing stringency (i.e.,

decreasing salt concentration and increasing temperature) to remove unbound and non-

specifically bound probes.

IV. Signal Detection and Imaging
Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI.

Mounting: Mount the samples with an anti-fade mounting medium.

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with

the appropriate filter sets.

V. Specificity Validation Controls
To rigorously validate the specificity of your LNA probe, include the following negative controls

in your experiment:

No-Probe Control: A sample that goes through the entire FISH protocol without the addition

of the LNA probe. This control helps to assess the level of autofluorescence in the sample.

Scrambled LNA Probe Control: A probe with the same nucleotide composition as the specific

LNA probe but in a randomized sequence. This control helps to determine the level of non-

specific binding of LNA oligonucleotides.

Single-Mismatch LNA Probe Control: A probe with a single nucleotide mismatch to the target

sequence. This is a critical control to demonstrate the single-base mismatch discrimination
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capability of the LNA probe.

Target-Negative Sample Control: A cell line or tissue known not to express the target of

interest. This control confirms that the probe does not bind to other cellular components.

Visualizing Experimental Workflows and Biological
Pathways
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Click to download full resolution via product page

Caption: Workflow for validating LNA probe specificity in FISH.
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Caption: LNA-FISH for detecting the oncogenic lncRNA MALAT1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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